molecular formula C12H18O2 B14237142 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid CAS No. 216487-11-5

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid

Cat. No.: B14237142
CAS No.: 216487-11-5
M. Wt: 194.27 g/mol
InChI Key: GTLBCKNYJPQKHE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and purification steps such as distillation or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic Acid: A simple carboxylic acid with similar chemical properties.

    Cyclohexene: A cyclic hydrocarbon with a similar ring structure.

    Indole-3-acetic Acid: A compound with a similar carboxylic acid moiety.

Uniqueness

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is unique due to its specific combination of a cyclohexene ring, a prop-1-en-2-yl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

216487-11-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid

InChI

InChI=1S/C12H18O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,11H,1,4-8H2,2H3,(H,13,14)/t11-/m1/s1

InChI Key

GTLBCKNYJPQKHE-LLVKDONJSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)CCC(=O)O

Canonical SMILES

CC(=C)C1CCC(=CC1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.